Cas no 83-48-7 (Stigmasterol)

Stigmasterol is a phytosterol found in various plant sources, including soybeans and calabar beans. It serves as a precursor in the synthesis of steroid hormones, vitamin D3, and other biologically active compounds. Its chemical structure features a double bond at the C22 position, distinguishing it from other sterols like β-sitosterol. Stigmasterol is valued for its role in pharmaceutical and nutraceutical applications, particularly in cholesterol management and anti-inflammatory research. It exhibits potential antioxidant properties and is studied for its effects on lipid metabolism. The compound is typically isolated via solvent extraction or chromatography, ensuring high purity for industrial and research use. Its stability and bioavailability make it a versatile intermediate in organic synthesis.
Stigmasterol structure
Stigmasterol structure
Product name:Stigmasterol
CAS No:83-48-7
MF:C29H48O
MW:412.690829277039
MDL:MFCD00003630
CID:34296
PubChem ID:24899523

Stigmasterol Chemical and Physical Properties

Names and Identifiers

    • Stigmasterol
    • 3BETA-HYDROXY-24-ETHYL-5,22-CHOLESTADIENE
    • [3B-HYDROXY-24-ETHYL-D] ZZ-CHOLESTADIENE
    • 5,22-STIGMASTADIEN-3-BETA-OL
    • 5,22-CHOLESTADIEN-24B-ETHYL-3BETA-OL
    • 5,22-CHOLESTADIEN-24BETA-ETHYL-3BETA-OL
    • (24S)-5,22-STIGMASTADIEN-3BETA-OL
    • STIGMASTERIN
    • Stigmasta-5,22-dien-3-ol,(3b,22E)-
    • STIGMASTEROL(AS)
    • STIGMASTEROL(P) PrintBack
    • (3β,22E)-StigMasta-5,22-dien-3-ol
    • 22-Dehydro-24-ethylcholesterol
    • 24S-ethylcholest-5,22-dien-3β-ol
    • 3β-Hydroxy-24-ethyl-5,22-cholestadiene
    • 5,22-stigmastadien-3β-ol
    • 5,22-StigMastadiene-3β-ol
    • Anti-stiffness factor
    • isofucosterol
    • PHYTOSTEROL
    • stigmasta-5,22-dien-3β-ol
    • Stigmastero
    • STIGMASTEROL (STIGMASTERIN)
    • STIGMASTEROL(P)
    • SULFISOXAZOLE
    • Stigmasta-5,22-dien-3beta-ol
    • Stigmasta-5
    • [ "Stigmasta-5", "22-dien-3-ol" ]
    • 110801
    • beta-Stigmasterol
    • D5-Stigmasterol
    • Stigmasterin; Phytosterol; beta-Stigmasterol; D5-Stigmasterol; 110801
    • (3β,22E)-Stigmasta-5,22-dien-3-ol (ACI)
    • Stigmasta-5,22-dien-3β-ol (8CI)
    • (24S)-24-Ethylcholesta-5,22-dien-3β-ol
    • (24S)-5,22-Stigmastadien-3β-ol
    • (24S)-Stigmast-5,22-dien-3β-ol
    • 24-Ethyl-5,22-cholestadien-3β-ol
    • 24β-Ethyl-5,22-cholestadien-3β-ol
    • MeSH ID: D013265
    • NSC 8095
    • Stigmasta-5,22(E)-dien-3β-ol
    • β-Stigmasterol
    • Δ5,22-Stigmastadien-3β-ol
    • Δ5-Stigmasterol
    • MDL: MFCD00003630
    • Inchi: 1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1
    • InChI Key: HCXVJBMSMIARIN-PHZDYDNGSA-N
    • SMILES: C[C@@]12[C@@H]([C@H](C)/C=C/[C@@H](CC)C(C)C)CC[C@H]1[C@@H]1CC=C3C[C@H](CC[C@]3(C)[C@H]1CC2)O

Computed Properties

  • Exact Mass: 412.370516g/mol
  • Surface Charge: 0
  • XLogP3: 8.6
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 412.370516g/mol
  • Monoisotopic Mass: 412.370516g/mol
  • Topological Polar Surface Area: 20.2Ų
  • Heavy Atom Count: 30
  • Complexity: 674
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Molecular Weight: 412.7

Experimental Properties

  • Color/Form: Cryst.
  • Density: 0.9639 (rough estimate)
  • Melting Point: 166.0 to 170.0 deg-C
  • Boiling Point: 490.4°C at 760 mmHg
  • Flash Point: 138
  • Refractive Index: 1.5000 (estimate)
  • Solubility: chloroform: soluble50 mg/ml
  • Water Partition Coefficient: Insoluble
  • PSA: 20.23000
  • LogP: 7.80080
  • λmax: 226(MeOH)(lit.)
  • Specific Rotation: -50 º (c=2, CHCl3)
  • Vapor Pressure: 1.62X10-10 mm Hg at 25 °C (est)
  • Merck: 8815
  • Solubility: Soluble in hot ethanol, ether, acetone, benzene, chloroform and other organic solvents, insoluble in water

Stigmasterol Security Information

Stigmasterol Customs Data

  • HS CODE:2906199090
  • Customs Data:

    China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Stigmasterol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
DS5177-5g
Stigmasterol
83-48-7 ≥95%
5g
¥875 2024-09-09
TRC
S686750-5g
Stigmasterol
83-48-7
5g
$ 155.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S32570-100g
Stigmasterol
83-48-7
100g
¥1199.0 2021-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn4960-20mg
Stigmasterol
83-48-7 98%
20mg
¥468.00 2023-09-07
DC Chemicals
DCD-042-20 mg
Stigmasterol
83-48-7 >98%, Standard References Grade
20mg
$280.0 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014998-25g
Stigmasterol
83-48-7 90%
25g
¥178 2024-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014998-1g
Stigmasterol
83-48-7 90%
1g
¥31 2024-09-09
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S31030-25g
Stigmasterol
83-48-7 ,95%
25g
¥450.00 2022-01-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
S0088-25G
Stigmasterol
83-48-7 >90.0%(GC)
25g
¥550.00 2024-04-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2967-200 mg
Stigmasterol
83-48-7 99.84%
200mg
¥774.00 2022-04-26

Stigmasterol Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Azobisisobutyronitrile ,  Pentafluorobenzenethiol Solvents: Chlorobenzene ;  rt → 80 °C; 3 h, 80 °C
Reference
Thiol catalyzed aerobic debenzylation of alcohols and amines
Lardy, Samuel W.; et al, ChemRxiv, 2021, 1, 1-12

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Hexamethylphosphoramide
Reference
Reductive cleavage of tert-butyldimethylsilyl ethers with sodium hydride
Shekhani, Mohammed Saleh; et al, Tetrahedron Letters, 1988, 29(47), 6161-2

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Reference
A New 3,4-seco-Lupane Derivative from Lasianthus gardneri
Dallavalle, Sabrina; et al, Journal of Natural Products, 2004, 67(5), 911-913

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Methyl ethyl ketone ,  Water
Reference
Synthesis of brassinolide. Part II. A simple synthesis of steroidal 3α,5-cyclo-6-ones and their efficient transformation to steroidal 2-en-6-ones
Aburatani, Masakazu; et al, Synthesis, 1987, (2), 181-3

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  overnight, rt
Reference
Two new steroids dehydroadynerizoside and neristigmol from Nerium oleander leaves
Siddiqui, B. S.; et al, Polish Journal of Chemistry, 2006, 80(3), 445-452

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Dibutyltin oxide Solvents: Methanol ,  Chloroform ;  6 h, 50 °C
Reference
Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide
Wang, Shao-Min; et al, Steroids, 2007, 72(1), 26-30

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 2982793-44-0 ;  48 h, 120 °C
Reference
Triazole backbone ligand in an unprecedented efficient manganese catalyst for use in transfer hydrogenation
Liang, Qianqian; et al, Science China: Chemistry, 2023, 66(7), 2028-2036

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methyl ethyl ketone
2.1 Reagents: Sodium bicarbonate Solvents: Methyl ethyl ketone ,  Water
Reference
Synthesis of brassinolide. Part II. A simple synthesis of steroidal 3α,5-cyclo-6-ones and their efficient transformation to steroidal 2-en-6-ones
Aburatani, Masakazu; et al, Synthesis, 1987, (2), 181-3

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Acetone ,  Water ;  6 h, reflux
Reference
Improvement of synthetic method of Brassinosteroids
Ruensamran, Wanwikar; et al, Kamphaengsaen International Natural Products Symposium: The Relationship between Living Organisms and Environment, 2010, 208, 208-215

Stigmasterol Raw materials

Stigmasterol Preparation Products

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